N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide

Physical Chemistry Thermal Analysis Formulation

Researchers needing a highly water-soluble phthalamide scaffold often face impractical solubility limits with the parent compound. N,N,N',N'-Tetramethylbenzene-1,2-dicarboxamide solves this with 710 g/L solubility at 30 °C, enabling aqueous-based reactions, biophysical assays, and formulation studies impossible with standard phthalamides. • Aqueous solubility of 710 g/L (30 °C) - orders of magnitude above unsubstituted phthalamide (≤200 mg/L). • Clean melt at 121-122 °C without decomposition facilitates melt-processing, hot-melt extrusion, and thermal analysis. • Solved single-crystal X-ray structure provides a reliable benchmark for crystal engineering and co-crystal studies. Supplied as a research reagent with full quality documentation. Standard global shipping.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 6329-16-4
Cat. No. B351464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-tetramethylbenzene-1,2-dicarboxamide
CAS6329-16-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NC(C(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
InChIKeyHJPYPJMQZJWETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylphthalamide Baseline Specifications


N,N,N',N'-Tetramethylbenzene-1,2-dicarboxamide (CAS 6329-16-4), also known as N,N,N',N'-tetramethylphthalamide, is a C12H16N2O2 diamide compound belonging to the benzene-1,2-dicarboxamide class . It is structurally characterized by four N-methyl substituents on the amide nitrogen atoms . The compound exhibits a melting point of 121–122 °C and a predicted boiling point of approximately 361 °C . Its molecular weight is 220.27 g/mol . The fully substituted amide structure imparts distinct physicochemical and coordination properties that differentiate it from unsubstituted phthalamide, its meta/para isomers, and longer-chain alkyl derivatives .

Why Tetramethylphthalamide Is Irreplaceable


Although N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide shares a core benzene-1,2-dicarboxamide scaffold with other phthalamides, the presence of four methyl groups on the amide nitrogen atoms fundamentally alters its physical state, thermal stability, solubility profile, and metal coordination behavior . The unsubstituted phthalamide (C8H8N2O2) exhibits a melting point of 223 °C with decomposition, whereas the target compound melts cleanly at 121–122 °C without decomposition, enabling different formulation and processing pathways . The crystal structure reveals unique dihedral angles between the amide groups and the benzene ring (range: 54.08° to 64.64°) that are not observed in the parent or other substituted derivatives, influencing intermolecular interactions and solid-state packing [1]. Generic substitution by other N-alkyl phthalamides or positional isomers would therefore yield divergent physicochemical behavior and may compromise reproducibility in applications where thermal response, solubility, or conformational properties are critical [1].

Tetramethylphthalamide: Comparative Evidence


Thermal Stability vs. Parent Phthalamide

The target compound exhibits a melting point of 121–122 °C without decomposition, in contrast to the unsubstituted phthalamide (C8H8N2O2), which melts with decomposition at 223 °C . This 101–102 °C lower melting point and the absence of thermal degradation during melting render N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide suitable for melt-processing applications and thermal stability studies where the parent compound would undergo chemical decomposition before reaching its melting transition .

Physical Chemistry Thermal Analysis Formulation

Crystal Packing vs. N-Alkyl Phthalamides

Single-crystal X-ray diffraction reveals that N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide crystallizes from toluene with two independent molecules in the asymmetric unit, exhibiting dihedral angles between the amide groups and the benzene ring of 60.87° and 54.08° in one molecule, and 60.13° and 64.64° in the other [1]. The crystal packing is stabilized by weak C–H···O hydrogen bonds and C–H···π interactions [1]. While analogous crystallographic data for N,N,N',N'-tetraethylphthalamide or other N-alkyl derivatives are not available in the same study, the unique dihedral angle distribution in the target compound indicates a specific conformational landscape that may influence its behavior as a ligand or its solid-state properties relative to other substituted phthalamides [1].

Crystallography Solid-State Chemistry Coordination Chemistry

Carbonylation Reactivity in Pd Catalysis

In palladium-catalyzed carbonylation reactions, ortho-palladated benzamide complexes bearing different N-substituents exhibit divergent reactivity toward CO . Complexes derived from primary amides (NH2) and secondary amides (NHMe) react with CO under mild conditions to yield phthalimide or N-methylphthalimide . In contrast, the complex derived from N,N-dimethylbenzamide (1c) and its cationic counterpart (2c) react very slowly with CO and instead produce N,N,N',N'-tetramethylphthalamide and phthalic anhydride . This reaction outcome represents a distinct chemoselectivity pathway accessible only with the fully N,N-dimethyl-substituted scaffold, underscoring the unique synthetic utility of the N,N,N',N'-tetramethyl framework in palladium-mediated transformations .

Organometallic Chemistry Catalysis Synthetic Methodology

Aqueous Solubility vs. Parent Phthalamide

Reported water solubility of N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide is 710 g/L at 30 °C, indicating extremely high aqueous solubility . In comparison, the unsubstituted phthalamide exhibits negligible water solubility, with literature values ranging from 200 mg/L to less than 1 mg/mL at 19 °C [1]. This difference of over three orders of magnitude in aqueous solubility (710,000 mg/L vs. ≤ 200 mg/L) highlights the profound impact of N-methyl substitution on hydrophilic character and solvation thermodynamics .

Solubility Science Formulation Development Biophysical Chemistry

Volatility vs. Tetraethylphthalamide

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide has a molecular weight of 220.27 g/mol and a predicted boiling point of 361.21 °C . The corresponding tetraethyl analog (CAS 83-81-8) possesses a molecular weight of 276.38 g/mol and a predicted boiling point of 453.5 °C at 760 mmHg . The 56 g/mol lower molecular weight and approximately 92 °C lower boiling point of the tetramethyl compound may favor its selection in applications requiring lower mass for analytical detection (e.g., MS sensitivity), reduced vaporization energy, or lower process temperatures in synthetic workflows .

Physicochemical Properties Analytical Chemistry Process Chemistry

Tetramethylphthalamide Research & Industrial Applications


Palladium-Catalyzed Carbonylation Precursor

When investigating chemoselectivity in palladium-catalyzed carbonylation of benzamides, N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide offers a distinct reactivity pathway. Ortho-palladated complexes derived from this scaffold react slowly with CO to yield the title compound and phthalic anhydride, in contrast to NH- and NHMe-substituted analogs that produce phthalimides under mild conditions . This divergence enables mechanistic studies on the influence of N-substitution on CO insertion and product distribution in organometallic transformations .

Aqueous Formulation & Solubility Assays

For experiments requiring high aqueous solubility of a phthalamide scaffold, N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide is the preferred choice over unsubstituted phthalamide. With a reported water solubility of 710 g/L at 30 °C, it vastly exceeds the negligible aqueous solubility of parent phthalamide (≤ 200 mg/L) . This property enables its use in aqueous-based reaction media, biophysical assays, or solubility-driven formulation studies where the parent compound would be impractical .

Crystal Structure Determination

Researchers requiring well-defined crystallographic data for a fully N-substituted phthalamide can rely on N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide. Its single-crystal X-ray structure has been solved, revealing two independent molecules in the asymmetric unit and specific dihedral angles (range 54.08°–64.64°) [1]. These data provide a reliable structural benchmark for comparative studies of phthalamide derivatives or for use as a co-crystal former in crystal engineering applications [1].

Thermal Processing & Melt Formulation

In applications requiring melt processing or thermal stability without decomposition, N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide offers a distinct advantage over unsubstituted phthalamide. The target compound melts cleanly at 121–122 °C without degradation, whereas parent phthalamide decomposes upon melting at 223 °C . This lower, cleaner melting transition facilitates melt-casting, hot-melt extrusion, or thermal analysis studies where decomposition must be avoided .

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